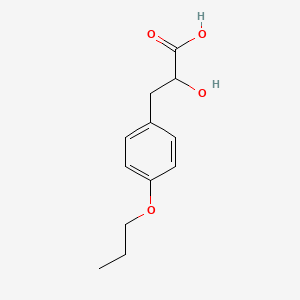
2-Hydroxy-3-(4-propoxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-(4-propoxyphenyl)propanoic acid is an organic compound that belongs to the class of hydroxy acids It features a hydroxy group (-OH) and a propoxyphenyl group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-propoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-propoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent hydrolysis to yield the desired product. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
化学反应分析
Types of Reactions
2-Hydroxy-3-(4-propoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides or other electrophiles in the presence of a base
Major Products Formed
Oxidation: 2-Oxo-3-(4-propoxyphenyl)propanoic acid
Reduction: 2-Hydroxy-3-(4-propoxyphenyl)propanol
Substitution: Various substituted derivatives depending on the electrophile used
科学研究应用
2-Hydroxy-3-(4-propoxyphenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 2-Hydroxy-3-(4-propoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines.
相似化合物的比较
Similar Compounds
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a propoxy group.
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxy group instead of a propoxy group.
3-(4-Hydroxyphenyl)propanoic acid: Lacks the hydroxy group on the propanoic acid backbone.
Uniqueness
2-Hydroxy-3-(4-propoxyphenyl)propanoic acid is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its similar compounds.
属性
分子式 |
C12H16O4 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC 名称 |
2-hydroxy-3-(4-propoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O4/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h3-6,11,13H,2,7-8H2,1H3,(H,14,15) |
InChI 键 |
WRGIDQMEDFXLIZ-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)CC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















